4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
“4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to a nitrile group and a boronate ester. The boronate ester contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Studies : Compounds similar to 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and characterized using spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations are used to analyze their molecular structures, confirming the consistency with X-ray diffraction findings (Wu et al., 2021).
Applications in Detection and Sensing
- Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes, which include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, have been developed for detecting hydrogen peroxide (H2O2). These probes show varying fluorescence responses based on their molecular structure, indicating potential applications in sensitive detection methodologies (Lampard et al., 2018).
Boronate in Analytical Chemistry
- Boronate-Based Probes for Benzoyl Peroxide Detection : Near-infrared fluorescent probes using arylboronate, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been developed for the detection of benzoyl peroxide in various samples and for imaging in zebrafish, demonstrating the broad application potential of these compounds in analytical chemistry (Tian et al., 2017).
Enhancing Chemical Sensing Performance
- Improving Hydrogen Peroxide Vapor Detection : Studies on the enhancement of sensing performance for hydrogen peroxide vapor detection have been conducted using compounds like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde. The introduction of functional groups in these boron esters leads to faster reaction times and lower detection limits, underscoring their effectiveness in explosive detection and other sensitive applications (Fu et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDTUXBXJIUSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699309 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-22-8 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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